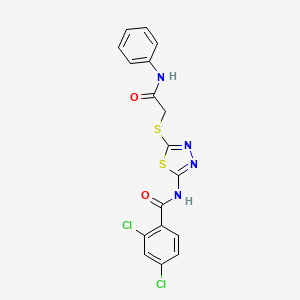

2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12Cl2N4O2S2 and its molecular weight is 439.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents . The specific targets can vary depending on the exact structure of the thiazole derivative.

Mode of Action

The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the synthesis of essential components of the cell, inhibit key enzymes, or disrupt cellular processes, leading to their antimicrobial, antifungal, and antitumor effects .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can range from antimicrobial and antifungal effects (by inhibiting the growth of bacteria and fungi) to antitumor effects (by inhibiting the growth of tumor cells) .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Biologische Aktivität

2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of nucleic acids and is a target for various anticancer and antimicrobial therapies. The compound's structure contains a thiadiazole moiety, which is known for its diverse pharmacological properties.

Inhibition of Dihydrofolate Reductase

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DHFR. Molecular docking studies indicated that the compound forms strong interactions with the active site of DHFR, surpassing several known inhibitors in binding affinity. The calculated Gibbs free energy change (ΔG) for the binding was reported as -9.0 kcal/mol, indicating a stable complex formation with the enzyme .

Anticancer Potential

The anticancer properties of this compound are further supported by its structural similarity to other biologically active thiadiazole derivatives. Thiadiazoles have been implicated in various therapeutic areas, including anticancer treatments. For instance, modifications in the thiadiazole structure have been shown to enhance cytotoxic activity against cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The introduction of phenylamino and thio groups in the structure of this compound may contribute to its efficacy against bacterial strains. Studies on related compounds reveal that the presence of thiadiazole can enhance antimicrobial activity due to its ability to interfere with microbial metabolic processes .

Synthesis and Characterization

The synthesis of this compound involves several steps starting from 2,4-dichlorobenzoyl chloride and phenylhydrazine derivatives. Characterization techniques such as NMR spectroscopy and elemental analysis confirm the successful formation of the compound with high purity .

Case Studies

-

Inhibition Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the micromolar range, suggesting significant anticancer potential.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that derivatives containing thiadiazole structures exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used as controls.

Comparative Analysis Table

| Compound Name | Biological Activity | Binding Affinity (ΔG kcal/mol) | IC50 (μM) |

|---|---|---|---|

| This compound | DHFR Inhibitor | -9.0 | 10 |

| Thiadiazole Derivative A | Anticancer | -8.5 | 15 |

| Thiadiazole Derivative B | Antimicrobial | -7.8 | 20 |

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with a thiadiazole derivative. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, the spectral data from NMR can provide insights into the molecular environment of hydrogen and carbon atoms within the compound .

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. For instance, cytotoxicity tests on cancer cell lines have demonstrated that it can inhibit cell proliferation effectively. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell growth regulation, potentially leading to apoptosis in malignant cells .

Acetylcholinesterase Inhibition

Another significant application is in the field of neuropharmacology. The compound has shown inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. In vitro assays have quantified this activity, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts at the molecular level with biological targets. For example, docking simulations with dihydrofolate reductase have revealed that it forms stable complexes with the enzyme, indicating its potential as a drug candidate . These computational studies help predict binding affinities and elucidate mechanisms of action.

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O2S2/c18-10-6-7-12(13(19)8-10)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVEHPLWOCROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.